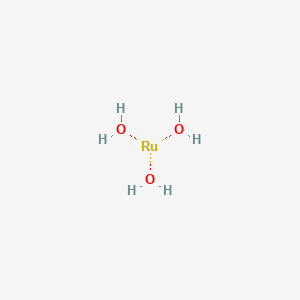

Ruthenium hydroxide (Ru(OH)3)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ruthenium hydroxide (Ru(OH)3) is a useful research compound. Its molecular formula is H3O3Ru and its molecular weight is 155.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ruthenium hydroxide (Ru(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ruthenium hydroxide (Ru(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hydrolysis of Organophosphates

Ruthenium hydroxide has been shown to effectively catalyze the hydrolysis of organophosphate compounds, such as tricresyl phosphate (TCP). A study demonstrated that Ru(OH)₃ facilitated the decomposition of TCP, producing p-cresols within a short reaction time. The results indicated that Ru(OH)₃ achieved a decomposition rate of approximately 16% , significantly enhancing the breakdown process compared to controls without metal hydroxides .

Table 1: Comparison of Decomposition Rates of TCP with Various Catalysts

| Catalyst | Decomposition Rate (%) |

|---|---|

| Ru(OH)₃ | 16 |

| Fe(OH)₃ | 10 |

| Cu(OH)₂ | 0 |

| Co(OH)₂ | 0 |

Oxidation and Reduction Reactions

Ru(OH)₃ serves as an effective catalyst in various oxidation and reduction reactions. It has been utilized in the aerobic oxidation of alcohols and amines, as well as in reducing carbonyl compounds to alcohols. A study highlighted Ru(OH)₃'s ability to convert a wide variety of substrates, including aromatic and aliphatic compounds, into desired products with high yields .

Table 2: Summary of Reactions Catalyzed by Ru(OH)₃

| Reaction Type | Substrates | Yield (%) |

|---|---|---|

| Aerobic oxidation of alcohols | Various alcohols | High |

| Aerobic oxidation of amines | Various amines | High |

| Reduction of carbonyl compounds | Various carbonyl compounds | High |

Hydrogen Evolution Reaction (HER)

Recent advancements have demonstrated that Ru(OH)₃ can be combined with CoFe-layered double hydroxides (CoFe-LDH) to create efficient electrocatalysts for hydrogen production. The amorphous/crystalline structure of a-Ru(OH)₃/CoFe-LDH exhibited remarkable performance in HER, achieving a low overpotential of 178 mV at a current density of 1000 mA cm⁻² and maintaining stability over extended periods (40 hours) .

Table 3: Performance Metrics for HER Using Ru(OH)₃/CoFe-LDH

| Parameter | Value |

|---|---|

| Overpotential | 178 mV |

| Current Density | 1000 mA cm⁻² |

| Stability Duration | 40 hours |

| Faradaic Efficiency | 100% |

Degradation of Environmental Pollutants

Ruthenium hydroxide has shown potential in degrading environmental pollutants, particularly organophosphates. Its catalytic properties enable significant reductions in the half-life of these compounds from over two years to less than ten days under circumneutral pH conditions . This characteristic positions Ru(OH)₃ as a valuable agent in environmental remediation efforts.

Analyse Chemischer Reaktionen

Hydrolysis and Complexation in Aqueous Solutions

Ru(OH)₃ undergoes pH-dependent hydrolysis, forming multiple hydroxo complexes and polynuclear species. The equilibrium between solid Ru(OH)₃ and dissolved Ru³⁺ is governed by:

Ru OH 3⋅H2O s +3H+⇌Ru3++4H2O,lgKS=1.64[1]

Key hydrolysis pathways include:

-

Ru3++H2O→Ru OH 2++H+,lgK10=−2.24

-

Ru3++2H2O→Ru OH 2++2H+,lgK20=−3.52

-

4Ru3++4H2O→Ru4(OH)48++4H+,lgK44=−4.44[1]

Table 1: Predominant Ru(III) species vs. pH

| pH Range | Dominant Species | Stability Condition |

|---|---|---|

| <2.24 | Ru3+ | Dissolution favored |

| 2.24–4.42 | Ru OH 3 (s) | Thermodynamic stability |

| >4.42 | Ru OH 2+ | Hydrolysis to polynuclear forms |

Catalytic Activity in Hydrolysis Reactions

Ru(OH)₃ acts as a Lewis acid catalyst, enhancing the hydrolysis of organophosphates like tricresyl phosphate (TCP):

TCP+H2ORu OH 3Cresols+Phosphate Derivatives[3][5]

Key findings :

-

Decomposition rate : 16% TCP degradation in 10 min with Ru(OH)₃ vs. 10% with Fe(OH)₃ at pH 7.

-

Mechanism : Ru³⁰ coordinates with the phosphate oxygen, increasing electrophilicity at phosphorus and facilitating nucleophilic attack by water .

Table 2: Catalytic performance of Ru(OH)₃ vs. Fe(OH)₃

| Catalyst | TCP Decomposition (%) | Cresol Yield (mM) |

|---|---|---|

| Ru(OH)₃ | 16 | 1.3 |

| Fe(OH)₃ | 10 | 0.7 |

Redox Reactions and Intermediate Species

Reactions with hydroxide ions produce reactive intermediates:

-

Alkaline conditions : Ru(OH)₃ reacts with OH⁻ to form transient species (λmax=800textnm), proposed as hydroxyl-radical adducts (Ru OH∙) .

-

Kinetics :

Activation parameters :

Thermal Decomposition and Oxide Formation

Upon heating in air, Ru(OH)₃ dehydrates to form ruthenium(IV) oxide:

Ru OH 3ΔRuO2+H2O[4][10]

Conditions :

-

Stable in aqueous phase across broad pH ranges but decomposes above 150°C.

-

No detectable RuO₃ or RuO₄ formation under standard thermal conditions .

Stability in Nuclear Environments

In severe accident scenarios (nuclear reactors), Ru(OH)₃ remains stable in aqueous phases but may release volatile RuO₄ under extreme oxidative conditions:

Ru OH 3+3O2→RuO4+3H2O( 413 K)[8]

Critical factors :

Eigenschaften

CAS-Nummer |

12135-42-1 |

|---|---|

Molekularformel |

H3O3Ru |

Molekulargewicht |

155.1 g/mol |

IUPAC-Name |

ruthenium;trihydrate |

InChI |

InChI=1S/3H2O.Ru/h3*1H2; |

InChI-Schlüssel |

RQPOMTUDFBZCHG-UHFFFAOYSA-N |

SMILES |

O.O.O.[Ru] |

Kanonische SMILES |

O.O.O.[Ru] |

Key on ui other cas no. |

12135-42-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.